

Gold-Catalyzed Synthesis of Substituted Azepan-4-ones: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-Azepan-4-ol

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Introduction: The Azepane Scaffold and the Advent of Gold Catalysis

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent three-dimensional structure and conformational flexibility make it an attractive core for the design of novel therapeutics.[1] Azepane derivatives have demonstrated a wide range of biological activities, and their synthesis remains an area of intense research.[2]

Traditionally, the construction of seven-membered rings has posed significant challenges in organic synthesis. However, the emergence of homogeneous gold catalysis has revolutionized the field, providing mild and efficient pathways to complex molecular architectures.[3][4] Gold catalysts, acting as soft π -acids, exhibit a unique ability to activate alkynes and allenes towards nucleophilic attack, enabling a diverse array of transformations under mild conditions.[5][6] This application note provides an in-depth technical guide to a powerful gold-catalyzed method for the synthesis of substituted azepan-4-ones: a two-step [5+2] annulation. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and

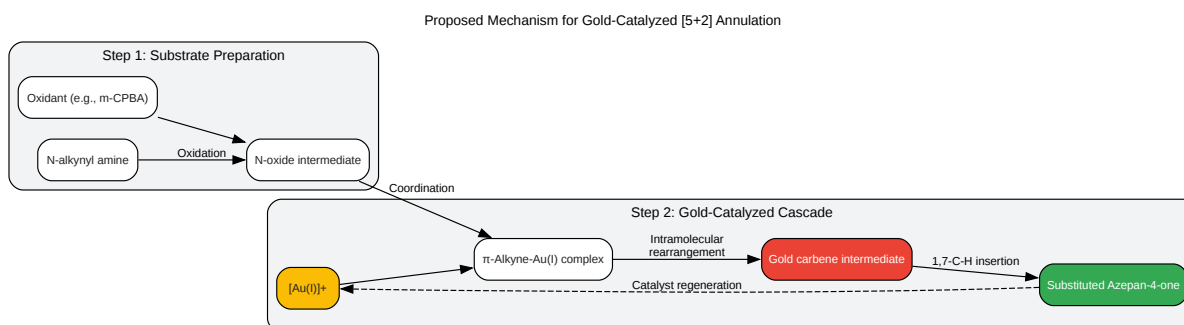
discuss the substrate scope and limitations, offering a comprehensive resource for researchers in the field.

The Power of Gold: A Mechanistic Overview of the [5+2] Annulation

The gold-catalyzed synthesis of azepan-4-ones via a [5+2] annulation strategy, pioneered by Zhang and coworkers, is a testament to the unique reactivity that can be accessed with gold catalysts.^{[1][7][8][9]} The overall transformation involves the reaction of an N-alkynyl amine with an oxidant, followed by a gold-catalyzed cyclization cascade.

The proposed mechanism commences with the activation of the alkyne moiety by a cationic gold(I) species. This is followed by an intramolecular oxidation, which is thought to generate a key gold carbene intermediate. This highly reactive species then undergoes a formal 1,7-C(sp³)-H insertion to forge the seven-membered azepane ring, a challenging transformation that is favored over the more common 1,5-C-H insertion.^[1] The regioselectivity and diastereoselectivity of this process are often excellent, highlighting the high degree of control exerted by the gold catalyst.

Visualizing the Pathway: Reaction Mechanism



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Caption: Proposed mechanism for the gold-catalyzed synthesis of azepan-4-ones.

Data at a Glance: Substrate Scope and Reaction Efficiency

The gold-catalyzed [5+2] annulation exhibits a broad substrate scope, tolerating a variety of substituents on both the amine and the alkyne chain. The following table summarizes representative examples from the literature, showcasing the versatility of this methodology.^[1]
^[9]

Entry	Amine Substrate	Alkyne Moiety	Gold Catalyst	Yield (%)	Diastereoselectivity
1	Piperidine	Pent-4-yn-1-yl	(2-biphenyl)Cy ₂ PAuNTf ₂	79	-
2	Pyrrolidine	Pent-4-yn-1-yl	(2-biphenyl)Cy ₂ PAuNTf ₂	81	-
3	4-Methylpiperidine	Pent-4-yn-1-yl	(2-biphenyl)Cy ₂ PAuNTf ₂	85	>20:1
4	Methylprolinate	Pent-4-yn-1-yl	Et ₃ PAuNTf ₂	78	>20:1
5	Dibenzylamine	Pent-4-yn-1-yl	(2-biphenyl)Cy ₂ PAuNTf ₂	87	-
6	Piperidine	1-Phenylhex-5-yn-1-yl	(2-biphenyl)Cy ₂ PAuNTf ₂	75	>20:1

Experimental Protocols: A Step-by-Step Guide

The following protocols are adapted from the work of Zhang and coworkers and provide a general procedure for the synthesis of substituted azepan-4-ones via the two-step [5+2] annulation.^{[1][7]}

Protocol 1: Synthesis of the N-alkynyl amine precursor

This protocol describes the synthesis of the starting N-(pent-4-yn-1-yl)piperidine.

Materials:

- Piperidine

- Pent-4-yn-1-yl tosylate
- Potassium carbonate (K_2CO_3)
- Acetonitrile (MeCN), anhydrous
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and heating mantle

Procedure:

- To a solution of piperidine (1.0 equiv.) in anhydrous acetonitrile (0.5 M), add potassium carbonate (2.0 equiv.).
- Add pent-4-yn-1-yl tosylate (1.2 equiv.) to the stirring mixture.
- Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude N-(pent-4-yn-1-yl)piperidine.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: One-pot Oxidation and Gold-Catalyzed [5+2] Annulation

This protocol details the one-pot synthesis of the bicyclic azepan-4-one from the N-alkynyl amine precursor.

Materials:

- N-(pent-4-yn-1-yl)piperidine (from Protocol 1)

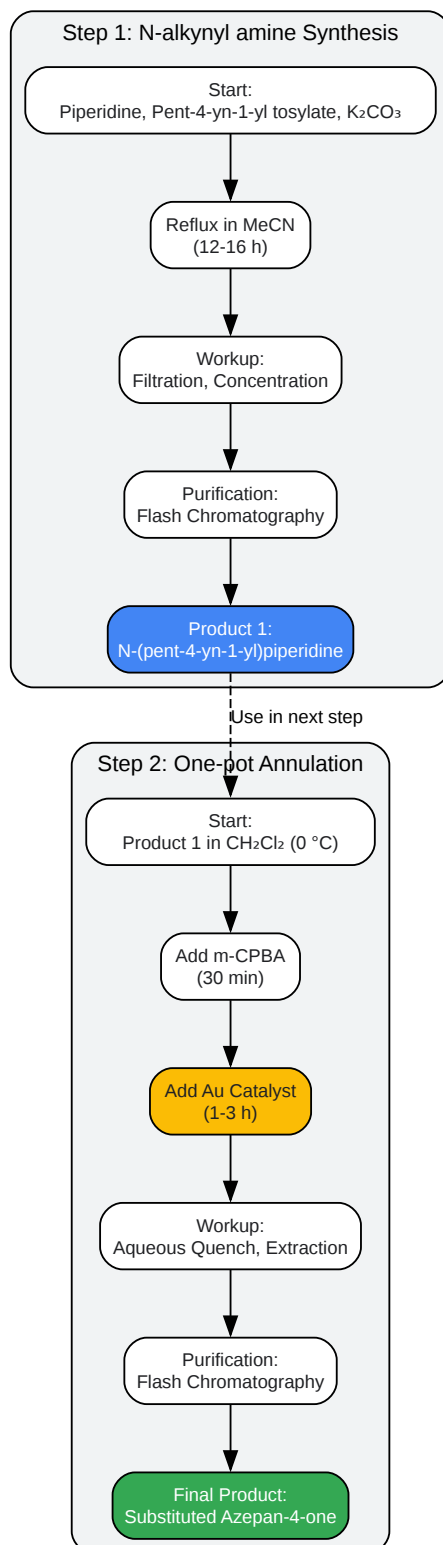
- meta-Chloroperoxybenzoic acid (m-CPBA)
- (2-Biphenyl)dicyclohexylphosphinegold(I) bis(trifluoromethanesulfonyl)imide ((2-biphenyl)Cy₂PAuNTf₂)
- Dichloromethane (CH₂Cl₂), anhydrous
- Standard laboratory glassware for organic synthesis under an inert atmosphere
- Magnetic stirrer and ice bath

Procedure:

- Dissolve N-(pent-4-yn-1-yl)piperidine (1.0 equiv.) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an argon or nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add m-CPBA (1.0 equiv.) portion-wise to the stirring solution. Stir the mixture at 0 °C for 30 minutes.
- Add the gold catalyst, (2-biphenyl)Cy₂PAuNTf₂ (5 mol%), to the reaction mixture.
- Continue stirring at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired substituted azepan-4-one.

Experimental Workflow Visualization

Experimental Workflow for Azepan-4-one Synthesis



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Caption: A streamlined workflow for the two-step synthesis of azepan-4-ones.

Trustworthiness and Self-Validation: Characterization of the Final Product

To ensure the successful synthesis and structural integrity of the target azepan-4-one, a comprehensive characterization is essential. The following techniques are recommended:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the molecular structure, including the formation of the seven-membered ring and the relative stereochemistry of the substituents.
- High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.
- Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of $1700\text{--}1720\text{ cm}^{-1}$ is indicative of the ketone carbonyl group in the azepan-4-one ring.
- X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the structure and stereochemistry.^[1]

Conclusion and Future Outlook

The gold-catalyzed [5+2] annulation represents a highly efficient and versatile method for the synthesis of substituted azepan-4-ones. This approach offers several advantages, including mild reaction conditions, high yields, and excellent control over regioselectivity and diastereoselectivity. The protocols and insights provided in this guide are intended to empower researchers to utilize this powerful transformation in their own synthetic endeavors, particularly in the context of drug discovery and natural product synthesis. The continued exploration of gold-catalyzed reactions will undoubtedly lead to the development of even more innovative strategies for the construction of complex and biologically relevant N-heterocycles.

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